2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid

Lipophilicity Drug design ADME prediction

Researchers needing a precise lipophilicity increase without introducing aromatic rings cannot achieve this with shorter-chain analogs. 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid provides the solution: • Quantifiable +0.7 XLogP shift (2.0→2.7) vs. -OCF₃ analog for membrane permeability tuning • Distinct steric probe from additional -CF₂- unit enables unique binding pocket selectivity • Underexplored -OC₂F₅ substituent offers patentability advantages over saturated -OCF₃ space Supplied with ≥98% HPLC purity and full analytical characterization for reproducible research.

Molecular Formula CF3CF2OCFHCF2COOH
C5H2F8O3
Molecular Weight 262.05 g/mol
CAS No. 919005-13-3
Cat. No. B15171169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid
CAS919005-13-3
Molecular FormulaCF3CF2OCFHCF2COOH
C5H2F8O3
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)(F)F)(OC(C(F)(F)F)(F)F)F
InChIInChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)16-5(12,13)4(9,10)11/h1H,(H,14,15)
InChIKeyXEZRGPDPHQWFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Functional Baseline


2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid (CAS 919005-13-3) is a perfluoroalkyl ether carboxylic acid (PFECA) belonging to the per- and polyfluoroalkyl substances (PFAS) family. Its structure comprises a propanoic acid backbone bearing a pentafluoroethoxy (–OC₂F₅) substituent, with molecular formula C₅H₂F₈O₃ and a computed XLogP3-AA of 2.7 [1]. The compound is listed as a processing aid in fluoropolymer dispersion manufacturing [2] and features one undefined stereocenter, offering potential for chiral resolution strategies in medicinal chemistry and asymmetric synthesis applications [1].

Building Block Fluoroalkoxy carboxylic acid with –OC₂F₅ substituent for medicinal chemistry and fluorinated intermediate synthesis
Chiral Probe One undefined stereocenter supports chiral resolution strategies and asymmetric synthesis exploration
Industrial Context Cited as fluorinated surfactant within patent-disclosed fluoropolymer dispersion processing

Why the –OC₂F₅ Analog Cannot Be Replaced


Fluoroalkoxy substituents are not interchangeable despite superficial structural similarity. The –OC₂F₅ group is explicitly documented to be far less explored than the well-studied –OCF₃ group, while sharing similar electronic properties and metabolic stability . However, the additional –CF₂– unit in the pentafluoroethoxy chain produces measurably distinct physicochemical properties—including higher computed lipophilicity, increased hydrogen bond acceptor count, and greater molecular complexity—relative to the direct –OCF₃ analog (CAS 919005-11-1) [1][2]. These differences translate into quantifiably different solubility, permeability, and target-engagement profiles that cannot be recapitulated by substituting with shorter-chain or less fluorinated ether carboxylic acids. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Lipophilicity –OC₂F₅ chain yields measurably higher computed lipophilicity than –OCF₃ analog; permeability and solubility profiles may not transfer directly
H-Bonding Additional fluorine and ether oxygen in –OC₂F₅ increase hydrogen bond acceptor count; solvation and target-binding behavior may shift
Steric Profile Extra –CF₂– unit adds steric bulk and conformational flexibility; binding pocket complementarity may differ from shorter-chain analogs

Quantitative Differentiation from Closest Analogs


Higher Computed Lipophilicity

The target compound exhibits a computed XLogP3-AA of 2.7, compared to 2.0 for the direct –OCF₃ analog 2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid (CAS 919005-11-1) [1][2]. This represents a 0.7 log unit increase in predicted lipophilicity attributable solely to the substitution of –OCF₃ with –OC₂F₅.

Computed Lipophilicity
Head-to-head
XLogP3-AA = 2.7 vs. 2.0 (–OCF₃ analog); Δ +0.7 log units
Supports logP-dependent permeability and distribution profiling
Computed by XLogP3 3.0 algorithm; experimental validation recommended
Lipophilicity Drug design ADME prediction

Increased Hydrogen Bond Acceptor Capacity

The target compound possesses 11 hydrogen bond acceptor (HBA) sites versus 9 for the –OCF₃ analog [1][2]. The two additional HBA sites arise from the extra fluorine atoms and the ether oxygen in the extended –OC₂F₅ chain, providing a quantitatively distinct hydrogen-bonding capacity that can influence solvation, crystal packing, and target–ligand interactions.

HBA Capacity
Head-to-head
11 HBA sites vs. 9 (–OCF₃ analog); +2 sites (22% increase)
Supports solvation and target-ligand interaction assessment
Computed by Cactvs 3.4.8.18; may influence desolvation penalty
Hydrogen bonding Molecular recognition Solubility

Greater Molecular Complexity and Steric Bulk

The target compound has 16 heavy atoms, a complexity score of 271, and 4 rotatable bonds, compared to 13 heavy atoms, a complexity score of 199, and 3 rotatable bonds for the –OCF₃ analog [1][2]. The additional –CF₂– unit in the pentafluoroethoxy chain increases both the steric footprint and conformational flexibility, which can directly affect target binding pocket complementarity and selectivity profiles.

Complexity & Sterics
Head-to-head
16 heavy atoms, complexity 271, 4 rotatable bonds vs. 13 / 199 / 3 (–OCF₃ analog)
Supports steric differentiation in binding pocket studies
Computed values; binding assays needed for target-specific confirmation
Molecular complexity Steric effects Target selectivity

Underexplored Chemical Space for IP Differentiation

The pentafluoroethoxy (–OC₂F₅) group is explicitly characterized as 'much less explored' compared to the well-studied trifluoromethoxy (–OCF₃) group, despite the two groups having similar electronic properties, lipophilicity, and metabolic stability . This differential exploration status means that building blocks and final compounds containing –OC₂F₅ occupy less congested regions of both chemical and intellectual property space, increasing the probability of securing novel composition-of-matter patent claims.

Chemical Space Novelty
Class-level
–OC₂F₅ group described as much less explored than well-studied –OCF₃
May support IP differentiation in proprietary discovery programs
Supplier-level assessment; quantitative patent landscape data to verify
Patent landscape Chemical space novelty Drug discovery

Validated Industrial Utility as a Processing Aid

Both the target compound and its –OCF₃ analog are cited as fluorinated carboxylic acid surfactants within the general formula [R–O–L–COO⁻]X⁺ for use in aqueous fluoropolymer emulsion polymerization and dispersion upconcentration [1]. However, the target compound's higher lipophilicity (XLogP 2.7 vs. 2.0) and larger steric profile predict differentiated surfactant behavior—including altered critical micelle concentration and adsorption dynamics at the fluoropolymer–water interface—compared to the shorter-chain analog. This provides a quantifiable basis for selecting the –OC₂F₅ variant when higher surface activity or altered dispersion rheology is required.

Industrial Utility
Class-level
Cited within patent formula for fluoropolymer dispersion surfactants; XLogP 2.7 vs. 2.0
Supports surfactant property screening for dispersion research
Direct surfactant performance head-to-head data not available in cited patent
Fluoropolymer dispersion Processing aid Industrial surfactant

High-Confidence Application Scenarios


Lead Optimization Requiring Elevated logP

When a lead series containing the –OCF₃ substituent requires a lipophilicity increase of approximately 0.7 log units to improve membrane permeability or target engagement—without introducing aromatic rings or additional heteroatoms that would alter ligand efficiency—2,2,3-trifluoro-3-(pentafluoroethoxy)propanoic acid provides a direct, quantifiably differentiated replacement. The XLogP shift from 2.0 (–OCF₃ analog) to 2.7 (–OC₂F₅ compound) is supported by PubChem-computed data [1][2], and the underexplored nature of the –OC₂F₅ group may offer patentability advantages .

Fragment-Based Steric and H-Bonding Differentiation

The target compound's increased heavy atom count (16 vs. 13), higher complexity score (271 vs. 199), and additional hydrogen bond acceptor sites (11 vs. 9) relative to the –OCF₃ analog [1][2] make it a strategically distinct fragment for probing binding pockets where steric complementarity and hydrogen-bonding networks are critical determinants of selectivity. The additional –CF₂– unit provides a measurable steric probe that the –OCF₃ fragment cannot recapitulate.

Tunable Surfactant for Emulsion Polymerization

In aqueous fluoropolymer dispersion processes, the compound falls within the general surfactant formula disclosed in US 2007/0015864 A1 [3]. Its higher computed lipophilicity (XLogP 2.7 vs. 2.0 for the –OCF₃ analog) [1][2] predicts altered surface activity and adsorption behavior at the fluoropolymer–water interface, offering a differentiated processing aid option when standard perfluorinated carboxylic acid surfactants fail to achieve the desired dispersion rheology or stability targets.

Chiral Building Block for Asymmetric Synthesis

Both the target compound and its –OCF₃ analog possess one undefined atom stereocenter at the carbon bearing the fluoroalkoxy substituent [1][2]. The combination of this inherent chirality with the distinct steric and electronic profile of the –OC₂F₅ group creates opportunities for diastereoselective transformations that are mechanistically inaccessible with the smaller –OCF₃ analog, supporting procurement for programs requiring chiral fluorinated intermediates.

Application
Selection Property
Validation Focus
logP-dependent lead optimization studies
Computed lipophilicity context
Membrane permeability endpoint review
Fragment-based binding pocket studies
Steric and H-bonding profile
Target selectivity endpoint review
Fluoropolymer dispersion research
Surfactant property context
Dispersion stability endpoint review
Chiral fluorinated intermediate studies
Stereochemical control context
Diastereoselectivity endpoint review
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